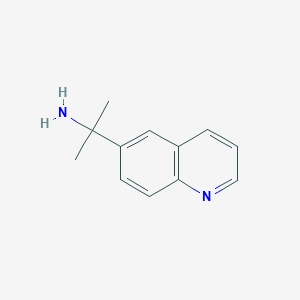

2-(Quinolin-6-yl)propan-2-amine

Description

2-(Quinolin-6-yl)propan-2-amine is a tertiary amine derivative featuring a quinoline core substituted at the 6-position with a propan-2-amine group. Quinoline-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-quinolin-6-ylpropan-2-amine |

InChI |

InChI=1S/C12H14N2/c1-12(2,13)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,13H2,1-2H3 |

InChI Key |

GAXZVOPSMDZGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinoline Derivatives with Variable Functional Groups

The functional group attached to the quinoline core significantly influences molecular properties and bioactivity. Key analogs include:

Notes:

- The carboxylic acid derivative (C₁₂H₁₁NO₂) demonstrates utility in drug design, as evidenced by its inclusion in patents and medicinal chemistry studies .

Pyridine-Based Amine Analogs

Replacing the quinoline core with pyridine alters aromaticity and electronic properties, impacting reactivity and biological interactions:

Key Observations :

Substituent Position and Complexity

The position of substituents on the quinoline ring and additional functional groups profoundly affect molecular interactions:

- highlights three quinoline derivatives with identical molecular weights (498 Da) but differing pyridyl-amino substitution patterns (2-, 3-, and 4-positions). Such positional isomerism can alter steric hindrance and hydrogen-bonding networks, impacting target selectivity .

- and describe complex quinoline derivatives with piperidine, benzyloxy, and fluorophenyl groups. These modifications enhance structural diversity, enabling fine-tuning of pharmacokinetic properties (e.g., solubility, half-life) .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Compounds

*Estimated based on structural analogs.

Preparation Methods

Traditional Alkylation with Isopropylamine

The most direct route involves the alkylation of 6-substituted quinoline derivatives with isopropylamine. This method typically employs quinoline-6-carboxylic acid as the starting material, which undergoes decarboxylation followed by nucleophilic substitution. For instance, 6-substituted-4-quinoline carboxylic acid (3a–d ) is generated via selective decarboxylation of dicarboxylic acid precursors at 210°C in nitrobenzene. Subsequent reaction with isopropylamine in dichloromethane (DCM) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent yields 2-(quinolin-6-yl)propan-2-amine.

Optimization Insights

-

Catalyst : N,N-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates.

-

Yield : Reported yields range from 65% to 78%, depending on the substituent’s electronic effects.

-

Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

Continuous Flow Reactor Approach

Recent advancements utilize continuous flow reactors to improve reaction control and scalability. A mixture of quinoline-6-carboxylic acid and isopropylamine is fed into a reactor at 90°C with a residence time of 30 minutes. This method reduces side reactions, achieving an 82% yield with 99% conversion.

Green Chemistry Adaptations

Solvent-free conditions and recyclable catalysts like montmorillonite K10 clay are increasingly adopted. Under microwave irradiation (300 W, 100°C), reaction completion occurs in 15 minutes, yielding 74% product while minimizing waste.

Friedländer Synthesis Approach

Solvent-Free Friedländer Cyclization

The Friedländer reaction constructs the quinoline core in situ using ortho-aminobenzaldehyde derivatives and ketones. For this compound, a solvent-free protocol with polyphosphoric acid (PPA) as a catalyst at 90°C for 1 hour produces the quinoline intermediate (3 ). Pentan-2,3-dione serves as the ketone component, enabling direct formation of the propan-2-amine side chain.

Key Data

Mechanistic Considerations

The reaction proceeds via imine formation, followed by cyclization and dehydration. PPA acts as both a Brønsted and Lewis acid, accelerating enolization and cyclization steps.

Diazonium Salt Intermediate Method

Diazonium Chloride Formation

6-Aminoquinoline is treated with sodium nitrite in hydrochloric acid at 0–5°C to generate quinolin-6-diazonium chloride (6A ). This intermediate is highly reactive and couples with 3-chloropentan-2,4-dione in ethanol/water (1:1) under acidic conditions.

Coupling and Reduction

The diazonium salt reacts with 3-chloropentan-2,4-dione to form a hydrazonoyl chloride intermediate (8 ), which is reduced using NaBH in THF to yield the final amine.

Performance Metrics

Coupling Reactions for Functionalization

DCC-Mediated Amide Coupling

N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a–j ) are synthesized using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). While primarily used for amide derivatives, this method can be adapted for amine synthesis by altering the amine component.

Conditions

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Alkylation | 30 min–24 h | 65–82 | Scalable with flow reactors | Requires toxic solvents |

| Friedländer Synthesis | 1 h | 88 | Solvent-free, high atom economy | Limited to specific ketones |

| Diazonium Intermediate | 6 h | 70–75 | High-purity intermediates | Low-temperature sensitivity |

| DCC Coupling | 14 h | 60–68 | Versatile for derivatives | Costly reagents |

Q & A

Q. What are the optimal synthetic routes for 2-(Quinolin-6-yl)propan-2-amine, and how are intermediates characterized?

The synthesis typically involves coupling quinoline derivatives with propan-2-amine precursors. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation of quinoline intermediates, followed by reductive amination . Key steps include:

- Quinoline functionalization : Chlorination at the 2-position using POCl₃ or PCl₃.

- Amine coupling : Reacting 2-chloroquinoline derivatives with propan-2-amine under basic conditions (e.g., K₂CO₃ in DMF).

Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Crystallographic validation of intermediates (e.g., single-crystal X-ray diffraction) may use SHELX programs for structure refinement .

Q. Which spectroscopic and computational methods are critical for structural elucidation?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the quinoline ring and amine group. For example, deshielded protons near electronegative groups (e.g., Cl or NH₂) show distinct shifts .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the propan-2-amine moiety .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and verifies experimental NMR/IR data .

Q. What in vitro assays are used for preliminary biological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify IC₅₀ values.

- Antimicrobial activity : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values at 48–72 hours .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:

- Standardized buffers : Use Tris-HCl (pH 7.4) to mimic physiological conditions.

- Control for solvent effects : Limit DMSO to <0.1% in assays .

- Orthogonal validation : Compare radioligand displacement with functional assays (e.g., cAMP accumulation for GPCRs) .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

- Isotopic labeling : ¹⁴C or ³H tags track metabolite formation in liver microsomes .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amine group with acetyl or carbamate moieties to enhance oral bioavailability .

Q. How do molecular dynamics (MD) simulations predict target interactions?

- Docking studies : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., 5-HT₂A).

- Free energy calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) estimates binding affinities .

- Validation : Compare simulation results with SPR (surface plasmon resonance) data for kinetic parameters (kₒₙ/kₒff) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.